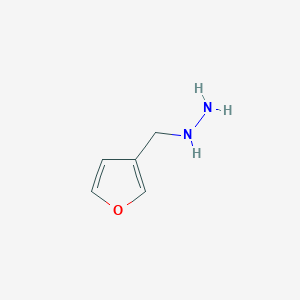
(Furan-3-ylmethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-3-ylmethyl)hydrazine is an organic compound with the molecular formula C5H8N2O. It consists of a furan ring attached to a hydrazine moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Furan-3-ylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with hydrazine hydrate under mild conditions. The reaction typically proceeds in an alcohol solvent, such as ethanol, at room temperature .
Industrial Production Methods
Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(Furan-3-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-3-ylmethyl azides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-ylmethyl azides, while reduction can produce furan-3-ylmethylamines .
Scientific Research Applications
(Furan-3-ylmethyl)hydrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound for developing new drugs.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It finds applications in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which (Furan-3-ylmethyl)hydrazine exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylate hydrazones: These compounds share a similar furan ring structure but differ in the functional groups attached to the hydrazine moiety.
Hydrazine derivatives: Compounds like hydrazinecarboxamide and benzylhydrazine have similar hydrazine functionalities but different substituents.
Uniqueness
(Furan-3-ylmethyl)hydrazine is unique due to its specific combination of a furan ring and a hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
887592-21-4 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
furan-3-ylmethylhydrazine |
InChI |
InChI=1S/C5H8N2O/c6-7-3-5-1-2-8-4-5/h1-2,4,7H,3,6H2 |
InChI Key |
XJYYDKZYOIPDII-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


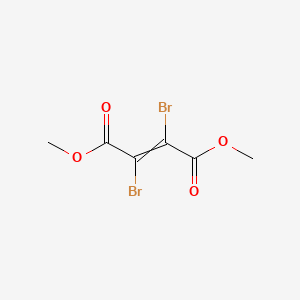
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
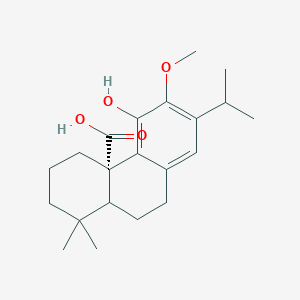
![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
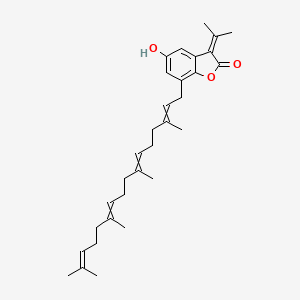
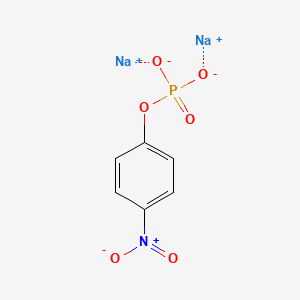
![1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine](/img/structure/B12435824.png)
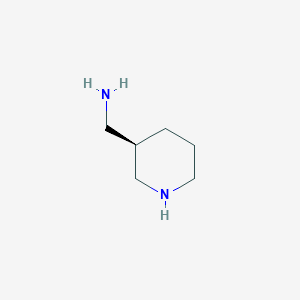
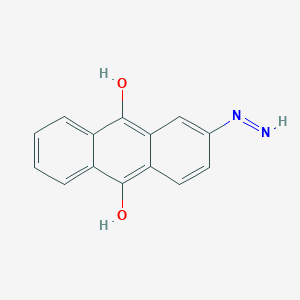
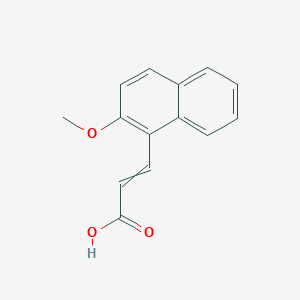

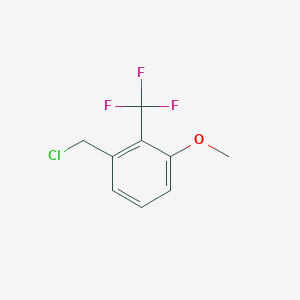

![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)
